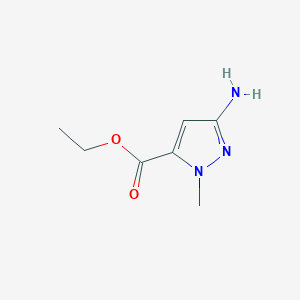

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

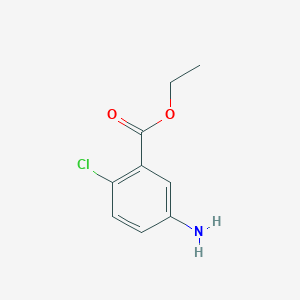

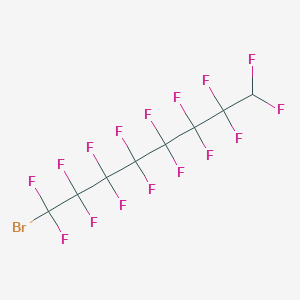

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H11N3O2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

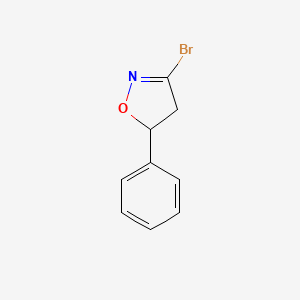

The synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its analogues has been documented . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular weight of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is 169.18 . The InChI code for this compound is 1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 .

Chemical Reactions Analysis

Pyrazoles, including ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a solid substance . It has a melting point range of 96-100 °C .

Applications De Recherche Scientifique

Medicinal Chemistry: Antituberculosis Agent

Pyrazole derivatives, including ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, have been identified as potential antituberculosis agents . Their structural framework allows for the synthesis of compounds that can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The versatility of the pyrazole ring enables the development of new drugs with improved efficacy and reduced resistance.

Antimicrobial and Antifungal Applications

These compounds exhibit significant antimicrobial and antifungal activities . They can be synthesized to target a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus flavus and Aspergillus niger. This makes them valuable in the development of new treatments for infections where resistance to current medications is a growing concern.

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives make them candidates for the treatment of chronic inflammatory diseases . By modulating the body’s inflammatory response, these compounds can help in managing conditions such as arthritis and asthma, providing a pathway for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Research

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has shown promise in anticancer research . Its ability to interfere with the proliferation of cancer cells opens up possibilities for it to be used in the synthesis of chemotherapeutic agents. The pyrazole core can be functionalized to target specific types of cancer cells, potentially leading to treatments with fewer side effects.

Agrochemical Applications

In the agrochemical industry, pyrazole derivatives are utilized for their herbicidal and insecticidal properties . They can be engineered to affect only targeted pests and weeds, thereby reducing the environmental impact and improving the safety profile of agricultural chemicals.

Coordination Chemistry and Organometallic Chemistry

The pyrazole ring system in ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can act as a ligand in coordination chemistry . It can form complexes with various metals, which are important in catalysis and the synthesis of organometallic compounds. These complexes have applications in various industrial processes, including the production of polymers and fine chemicals.

Synthesis of Dyes and Pigments

This compound serves as an intermediate in the synthesis of dyes and pigments . Its reactive sites allow for the attachment of various functional groups, leading to the creation of a wide spectrum of colors and shades. This is particularly useful in the textile and printing industries.

Pharmaceutical Intermediates

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a valuable intermediate in pharmaceutical synthesis . It can be used to create a variety of bioactive molecules, including those with analgesic, anticonvulsant, and antioxidant properties. This versatility makes it a key component in drug discovery and development processes.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, also known as 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-, ethyl ester, is a compound with a versatile scaffold in organic synthesis and medicinal chemistry It has been used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .

Mode of Action

Pyrazoles, the core structure of this compound, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

3 (5)-aminopyrazoles, a class of compounds to which this compound belongs, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

It has been used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .

Action Environment

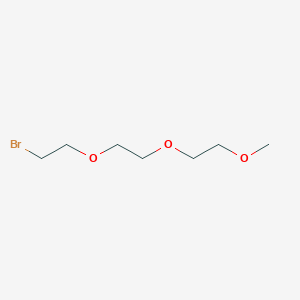

It is known that the structure and reactivity of pyrazoles can be influenced by solvents .

Propriétés

IUPAC Name |

ethyl 5-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAANYHFUXNOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531914 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89088-57-3 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89088-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)